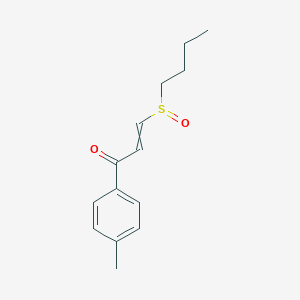![molecular formula C18H18ClNO B14472321 2-Chloro-N-[(2,2-diphenylcyclopropyl)methyl]acetamide CAS No. 65842-04-8](/img/structure/B14472321.png)
2-Chloro-N-[(2,2-diphenylcyclopropyl)methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-[(2,2-diphenylcyclopropyl)methyl]acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro group attached to the acetamide moiety and a cyclopropyl group substituted with two phenyl rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[(2,2-diphenylcyclopropyl)methyl]acetamide typically involves the reaction of 2,2-diphenylcyclopropylmethanol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate ester, which is subsequently converted to the desired acetamide through nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-N-[(2,2-diphenylcyclopropyl)methyl]acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include primary amines.
Applications De Recherche Scientifique
2-Chloro-N-[(2,2-diphenylcyclopropyl)methyl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-[(2,2-diphenylcyclopropyl)methyl]acetamide involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. The cyclopropyl group provides steric hindrance, influencing the compound’s reactivity and binding affinity to biological targets. The exact pathways and molecular targets are subject to ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-N-(2,3-dimethylphenyl)acetamide
- 2-Chloro-N-(3,5-dimethylphenyl)acetamide
- 2-Chloro-N-(3,4-dichlorophenyl)acetamide
- 2-Chloro-N-(2,6-dichlorophenyl)acetamide
Uniqueness
2-Chloro-N-[(2,2-diphenylcyclopropyl)methyl]acetamide is unique due to the presence of the cyclopropyl group substituted with two phenyl rings This structural feature imparts distinct steric and electronic properties, differentiating it from other acetamides
Propriétés
Numéro CAS |
65842-04-8 |
|---|---|
Formule moléculaire |
C18H18ClNO |
Poids moléculaire |
299.8 g/mol |
Nom IUPAC |
2-chloro-N-[(2,2-diphenylcyclopropyl)methyl]acetamide |
InChI |
InChI=1S/C18H18ClNO/c19-12-17(21)20-13-16-11-18(16,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,20,21) |
Clé InChI |
RQHSBLCITUUQMK-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)CNC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


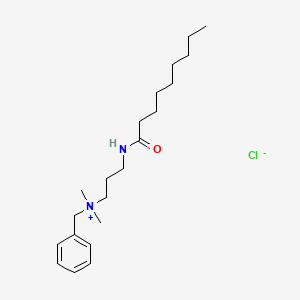
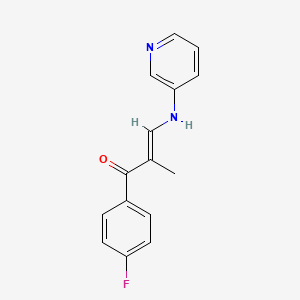


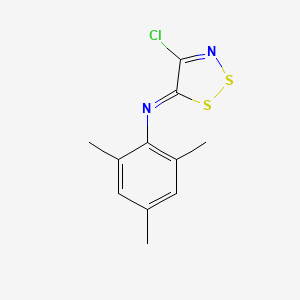
![4-N-prop-2-enylpyrazolo[1,5-a][1,3,5]triazine-2,4-diamine;hydrochloride](/img/structure/B14472274.png)
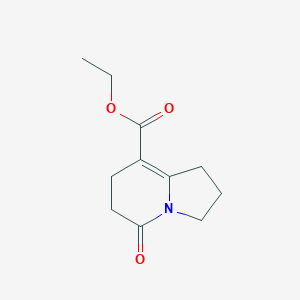
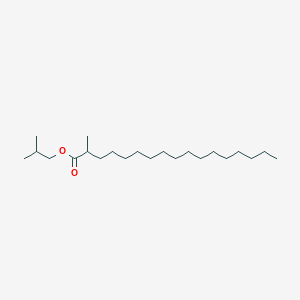

![Ethyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate](/img/structure/B14472307.png)
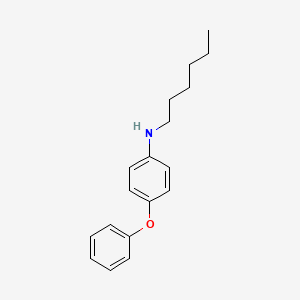
![N-[2,2,2-Trifluoro-1-(1-methyl-1H-pyrrol-2-yl)ethylidene]hydroxylamine](/img/structure/B14472311.png)
